4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a methoxy group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzoyl chloride with 3-methylphenylamine to form an intermediate, which is then cyclized to produce the chromen-4-one core.
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis techniques to ensure high yield and purity. The process often includes the use of automated reactors and precise control of reaction parameters to optimize the production scale .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated possible therapeutic uses, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
Phenothiazines: These compounds share a similar core structure and have been studied for their medicinal properties.
Indole Derivatives: These compounds also exhibit a range of biological activities and are structurally related to chromen-4-one derivatives.
Uniqueness
4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for unique interactions with biological targets, setting it apart from other similar compounds .
Biological Activity
4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of chromen-4-one derivatives. Its unique structure, which incorporates a methoxy group and a benzamide moiety, has attracted interest in various biological research fields, particularly for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H19NO4, with a molecular weight of 385.4 g/mol. This compound features a chromen-4-one core, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₃₄H₃₁NO₄ |
Molecular Weight | 385.4 g/mol |
CAS Number | 923132-26-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various cellular processes. The chromen-4-one structure allows it to bind effectively, potentially leading to inhibitory effects on target proteins that are implicated in disease pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related benzamide derivatives against Hepatitis B Virus (HBV). For instance, compounds similar to this compound have demonstrated the ability to enhance intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication. This suggests that derivatives of this compound could be developed as antiviral agents targeting HBV .
Anticancer Properties
The anticancer activity of chromen derivatives has been documented in various studies. The structural features of these compounds allow them to exert cytotoxic effects on cancer cell lines. For example, certain analogs have shown promising results in inhibiting cell growth in A431 and Jurkat cells, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Case Studies and Research Findings
- Antiviral Screening : A study screened several N-phenylbenzamide derivatives for their anti-HBV activity, identifying key structural elements that enhance efficacy against both wild-type and drug-resistant strains of the virus. The findings suggested that modifications in the benzamide structure can significantly influence antiviral potency .
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of chromen derivatives on various cancer cell lines, revealing that specific substitutions on the chromen core could enhance anticancer activity. For instance, compounds with electron-withdrawing groups exhibited improved inhibitory effects on cell proliferation .
- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interaction modes between this compound and target proteins. These simulations indicated favorable interactions that could translate into effective inhibition of target enzymes involved in disease processes .
Properties
IUPAC Name |
4-methoxy-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-4-3-5-17(12-15)23-14-21(26)20-13-18(8-11-22(20)29-23)25-24(27)16-6-9-19(28-2)10-7-16/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQCQWXFZRXZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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